molecular formula C23H30N4OS B6013583 1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone

1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone

Cat. No.: B6013583
M. Wt: 410.6 g/mol
InChI Key: RFFPCDQHDWNRKK-UHFFFAOYSA-N
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Description

1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone is a complex organic compound that features a piperazine and piperidine moiety linked to a pyridine ring via a sulfanyl group

Preparation Methods

The synthesis of 1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone typically involves multi-step procedures. The synthetic route may include the following steps:

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized by reacting 2-methylphenylamine with ethylene glycol in the presence of a catalyst.

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized by hydrogenation of pyridine in the presence of a suitable catalyst.

    Linking the Piperazine and Piperidine Moieties: The piperazine and piperidine rings are linked through a condensation reaction with a suitable linker, such as a pyridine-2-thiol.

    Final Assembly: The final compound is assembled by reacting the intermediate with 2-pyridin-2-ylsulfanylacetyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reducing agents: Hydrogen gas, palladium catalyst.
  • Nucleophiles: Alkyl halides, sodium hydride.

Major products formed from these reactions include sulfoxides, sulfones, and N-alkyl derivatives.

Scientific Research Applications

1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.

    Biochemistry: It is used as a probe to study the structure and function of proteins and enzymes.

    Industrial Chemistry: It is explored for its potential use as a precursor in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone can be compared with similar compounds, such as:

    1-[3-[4-(2-Hydroxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone: This compound has a hydroxy group instead of a methyl group, which may influence its pharmacological properties.

    1-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone: This compound has a methoxy group instead of a methyl group, which may affect its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4OS/c1-19-7-2-3-9-21(19)26-15-13-25(14-16-26)20-8-6-12-27(17-20)23(28)18-29-22-10-4-5-11-24-22/h2-5,7,9-11,20H,6,8,12-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFPCDQHDWNRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CSC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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